1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
The compound “1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives has been achieved through various methods. For instance, Viradiya et al. developed an eco-friendly and highly efficient method for the one-pot synthesis of penta-substituted pyrrole derivatives via a four-component reaction .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For example, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Scientific Research Applications
Optical and Electronic Properties
Synthesis and Photophysical Properties
Symmetrically substituted diketopyrrolopyrrole derivatives, including variants related to 1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, have been synthesized with properties significant for optoelectronic applications. These compounds show gradual red-shift in absorption and emission bands with increasing electron donation strength, making them potential candidates for organic optoelectronic materials (Zhang et al., 2014).
Application in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating diketopyrrolopyrrole (DPP) backbone, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This demonstrates the utility of DPP derivatives in enhancing power conversion efficiency of solar cells (Hu et al., 2015).
Photoluminescent Applications
- New Photoluminescent Conjugated Polymers: A series of π-conjugated polymers containing DPP and phenylene units exhibit strong photoluminescence, making them suitable for electronic applications. Their good solubility and processability into thin films highlight the potential of DPP derivatives in electronic devices (Beyerlein & Tieke, 2000).
Material Science Applications
Biodegradable Polyesteramides
Morpholine-2,5-dione derivatives have been used in the synthesis of polyesteramides with pendant functional groups. These compounds demonstrate the versatility of morpholino groups in creating biodegradable materials with potential biomedical applications (Veld et al., 1992).
Organic Light-Emitting Device Applications
The study of 1,8-naphthalimide derivatives, which are structurally related to the DPP derivatives, shows their potential as standard-red light-emitting materials for OLED applications. This underscores the broader application of these compounds in the field of display technologies (Luo et al., 2015).
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-30-17-6-7-18-19(14-17)32-23-20(22(18)28)21(15-2-4-16(25)5-3-15)27(24(23)29)9-8-26-10-12-31-13-11-26/h2-7,14,21H,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTGJNPAUKBYJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCN5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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